N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an adamantyl group and a bromine atom, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazolo[1,5-a]pyrimidine core is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the Adamantylmethyl Group: The adamantylmethyl group can be introduced via a nucleophilic substitution reaction using an appropriate adamantylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-aminopyrazolo[1,5-a]pyrimidine derivative.
Scientific Research Applications
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used to study the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines and their biological effects.
Material Science: Due to its photophysical properties, it is explored for use in optical applications.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Larotrectinib derivatives
Uniqueness
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the adamantylmethyl group, which enhances its stability and lipophilicity. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C18H21BrN4O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H21BrN4O/c19-14-8-20-16-4-15(22-23(16)9-14)17(24)21-10-18-5-11-1-12(6-18)3-13(2-11)7-18/h4,8-9,11-13H,1-3,5-7,10H2,(H,21,24) |
InChI Key |
GOUWMYINTURCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C=C(C=NC5=C4)Br |
Origin of Product |
United States |
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